Balsalazide 3-Isomer

Übersicht

Beschreibung

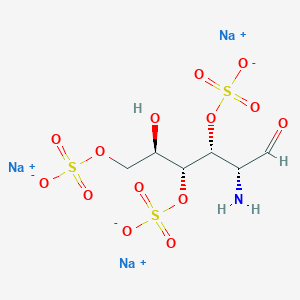

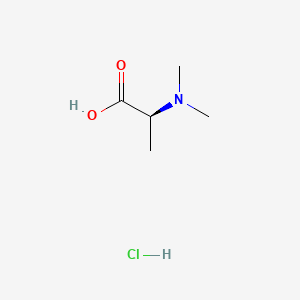

Balsalazide 3-isomer is one of the impurities observed during the process development for balsalazide disodium, a medication primarily used for its anti-inflammatory properties in the treatment of inflammatory bowel diseases such as ulcerative colitis. Balsalazide disodium itself is an oral prodrug of mesalamine (5-aminosalicylic acid), designed to deliver the active drug specifically to the colon, thereby minimizing systemic absorption and potential side effects (Khan et al., 2010).

Synthesis Analysis

The synthesis of balsalazide disodium, which includes the formation of balsalazide 3-isomer as a potential impurity, involves a multi-step chemical process. Starting from 4-nitrobenzoyl chloride, the synthesis encompasses reactions such as condensation, reduction, diazotization, coupling, and salification, leading to the final product. The chemical structure of balsalazide disodium and its impurities, including the 3-isomer, are confirmed through various analytical techniques such as element analysis, UV, IR, 1HNMR, and ESI-MS (Zong-kang, 2004).

Molecular Structure Analysis

The molecular structure of balsalazide disodium and its impurities, including the 3-isomer, is characterized by the presence of a diazo bond linking 5-aminosalicylic acid to an inert carrier molecule. This structural design is crucial for the drug's mechanism of action, as the diazo bond is cleaved in the colon, releasing the active mesalamine moiety at the site of inflammation (Khan et al., 2010).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of balsalazide disodium, including the formation of the 3-isomer, are indicative of the compound's chemical properties. The diazotization and coupling reactions are particularly significant, as they are responsible for the formation of the diazo bond, a key feature of the drug's molecular structure. The stability of the diazo bond in the acidic environment of the stomach and its subsequent cleavage in the colon are essential for the drug's effectiveness and safety profile (Zong-kang, 2004).

Physical Properties Analysis

The physical properties of balsalazide disodium and its impurities, such as solubility and stability, are critical for its pharmacokinetic profile. Balsalazide disodium is designed to be stable in the acidic environment of the stomach but to release the active mesalamine in the relatively neutral pH of the colon. This targeted release mechanism minimizes systemic absorption and focuses the therapeutic effect on the site of inflammation (Khan et al., 2010).

Chemical Properties Analysis

The chemical properties of balsalazide disodium, including its impurities such as the 3-isomer, are characterized by the drug's mechanism of action. The prodrug is metabolized by bacterial azo reductases in the colon, releasing the therapeutically active mesalamine. The systemic absorption of balsalazide and its metabolites is limited, ensuring the drug's efficacy is localized to the colon, where it exerts its anti-inflammatory effects (Muijsers & Goa, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : Balsalazide disodium, which includes Balsalazide 3-Isomer, is synthesized and characterized for its anti-inflammatory properties. This process involves understanding various impurities and metabolites formed during its production (Khan et al., 2010).

Anti-Inflammatory and Antitumor Effects : Balsalazide has been investigated for its anti-inflammatory effects in treating inflammatory bowel disease. Additionally, it has shown potential in cancer therapy, particularly in enhancing the antitumor effects of other drugs like Parthenolide in colorectal cancer cells (Kim et al., 2015).

Effectiveness in Ulcerative Colitis Treatment : Studies have demonstrated the effectiveness of Balsalazide in treating acute mild-to-moderate ulcerative colitis, particularly in combination with high-potency probiotic preparations, showing better outcomes compared to balsalazide alone or mesalazine (Tursi et al., 2004).

Comparison with Other Treatments : Research comparing Balsalazide with other treatments like mesalamine has found it to be more effective and better tolerated in the treatment of acute ulcerative colitis (Green et al., 1998).

Use in Combination Therapies : Balsalazide, combined with probiotic agents like VSL#3, shows promise in treating colitis-associated carcinogenesis and ulcerative colitis, suggesting its potential role in combination therapies (Do et al., 2016).

Wirkmechanismus

Target of Action

Balsalazide 3-Isomer, also known as Balsalazide, is an anti-inflammatory drug primarily used to treat ulcerative colitis . The primary target of Balsalazide is the large intestine, where it acts directly on ulcerative colitis .

Mode of Action

Balsalazide is a prodrug, which means it has little or no pharmacologic activity until it is enzymatically cleaved in the colon . This cleavage process produces mesalamine (also known as 5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal (GI) tract rather than systemically .

Biochemical Pathways

The biochemical pathways affected by Balsalazide involve the local production of substances involved in the inflammatory process . By delivering mesalazine to the large intestine, Balsalazide helps reduce inflammation by preventing the local production of these substances .

Pharmacokinetics

Balsalazide exhibits dose-independent kinetics, with both maximum concentration (Cmax) and area under the curve (AUC) increasing in a dose-proportional pattern . The pharmacokinetics of Balsalazide and its key metabolites are characterized by large inter-subject variability and low systemic exposure .

Result of Action

The result of Balsalazide’s action is the reduction of inflammation in the colon, which helps in the treatment of ulcerative colitis . By delivering mesalazine to the large intestine, Balsalazide acts directly on the site of inflammation, leading to a reduction in the symptoms of ulcerative colitis .

Action Environment

The action of Balsalazide is influenced by the environment within the colon. The enzymatic cleavage of Balsalazide to produce mesalazine occurs in the colon, which is the site of inflammation in ulcerative colitis . Therefore, factors that influence the conditions within the colon could potentially affect the action, efficacy, and stability of Balsalazide.

Safety and Hazards

When handling Balsalazide 3-Isomer, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Zukünftige Richtungen

Eigenschaften

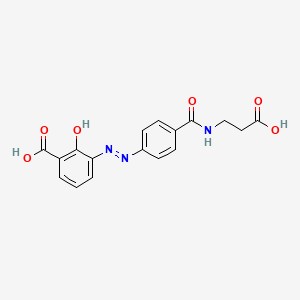

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNQWLIZMZLIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Balsalazide 3-Isomer | |

CAS RN |

1242567-09-4 | |

| Record name | 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Balsalazide 3-isomer and how was it identified?

A1: Balsalazide 3-isomer is an impurity observed during the process development of Balsalazide Disodium, an anti-inflammatory drug []. While the abstract doesn't provide the exact chemical structure of this isomer, it implies that it's a structural variation of Balsalazide Disodium. The researchers identified this impurity and others during their process development work, likely through analytical techniques like chromatography and spectroscopy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)